molecular formula C20H20FN3O3 B2491928 4-ethoxy-1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1210697-94-1

4-ethoxy-1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2491928
CAS No.: 1210697-94-1
M. Wt: 369.396
InChI Key: ZIGJWFOHLBHASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₂₀H₂₀FN₃O₃
Molecular Weight: 369.39 g/mol
CAS Number: 1210697-94-1
Structural Features:

  • A pyrazole core substituted with:
    • 4-ethoxy group at position 2.
    • 4-fluorophenyl ring at position 1.
    • Carboxamide group at position 3, linked to a 2-methoxyphenylmethyl moiety.

This compound belongs to the pyrazole-carboxamide class, known for diverse biological activities, including kinase inhibition and receptor modulation. Its synthesis likely involves coupling reactions and functional group transformations, as seen in structurally related compounds (e.g., ester hydrolysis and amide bond formation) .

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-3-27-18-13-24(16-10-8-15(21)9-11-16)23-19(18)20(25)22-12-14-6-4-5-7-17(14)26-2/h4-11,13H,3,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGJWFOHLBHASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NCC2=CC=CC=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knorr Cyclization for Pyrazole Formation

The pyrazole ring is constructed via a [3+2] cyclocondensation between a 1,3-diketone and 4-fluorophenylhydrazine. For the target compound, ethyl 4-ethoxy-2,4-dioxobutanoate serves as the diketone precursor, enabling direct incorporation of the ethoxy group at position 4.

Procedure :

  • Diketoester preparation : Ethyl 4-ethoxy-2,4-dioxobutanoate is synthesized via Claisen condensation of ethyl ethoxyacetate with diethyl oxalate under basic conditions.
  • Cyclization : The diketoester (1.0 equiv) reacts with 4-fluorophenylhydrazine (1.1 equiv) in acetic acid at reflux (82°C, 3 hours). The reaction proceeds via nucleophilic attack and dehydration, yielding ethyl 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate as a yellow solid (52–65% yield).

Key Data :

  • 1H NMR (CDCl₃) : δ 8.87 (d, J = 4.5 Hz, 1H, pyrazole-H), 7.61–7.75 (m, 4H, Ar-H), 4.01 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 7.0 Hz, 3H, CH₃).
  • Regioselectivity : The 4-ethoxy group derives from the β-ketoester moiety, while the 4-fluorophenyl group originates from the hydrazine.

Functionalization of the Pyrazole Intermediate

Hydrolysis of the Ethyl Ester

The ethyl ester at position 3 is hydrolyzed to the carboxylic acid under basic conditions:

Procedure :

  • The pyrazole ester (1.0 equiv) is treated with LiOH (2.0 equiv) in a dioxane/water mixture (3:1) at 60°C for 6 hours. Acidification with HCl yields 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid as a white solid (85–92% yield).

Key Data :

  • FT-IR (KBr) : 1688 cm⁻¹ (C=O, carboxylic acid), 1320 cm⁻¹ (C-O).
  • 13C NMR (DMSO-d₆) : δ 167.2 (COOH), 145.7 (C-4), 120.3 (C-5).

Conversion to Acid Chloride

The carboxylic acid is activated using thionyl chloride:

  • The acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in anhydrous toluene at 70°C for 2 hours. Excess SOCl₂ is removed under vacuum, yielding 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl chloride as a pale-yellow oil (quantitative yield).

Amidation with (2-Methoxyphenyl)Methylamine

Coupling Reaction

The acid chloride reacts with (2-methoxyphenyl)methylamine to form the target carboxamide:

Procedure :

  • The acid chloride (1.0 equiv) is dissolved in THF and treated with (2-methoxyphenyl)methylamine (1.2 equiv) and triethylamine (1.5 equiv) at 0°C. The mixture is warmed to 25°C and stirred for 12 hours. Precipitation and recrystallization from n-propanol yield the final product as white crystals (75–82% yield).

Key Data :

  • 1H NMR (DMSO-d₆) : δ 10.78 (s, 1H, NH), 7.88–7.18 (m, 8H, Ar-H), 4.0 (s, 3H, OCH₃), 3.95 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.35 (t, J = 7.0 Hz, 3H, CH₃).
  • HRMS (ESI) : [M + Na]⁺ calcd for C₂₀H₁₉FN₃O₃Na: 423.1294; found: 423.1289.

Spectroscopic Characterization and Validation

Comparative Analysis of Spectral Data

Parameter Carboxylic Acid Intermediate Final Carboxamide
FT-IR C=O (cm⁻¹) 1688 (acid) 1658 (amide)
1H NMR (δ, ppm) 12.1 (s, 1H, COOH) 10.78 (s, 1H, NH)
13C NMR (δ, ppm) 167.2 (COOH) 159.96 (CONH)

The disappearance of the carboxylic acid proton (δ 12.1) and emergence of an amide NH signal (δ 10.78) confirm successful amidation.

Optimization and Challenges

Regioselectivity in Cyclization

The use of ethyl 4-ethoxy-2,4-dioxobutanoate ensures the ethoxy group occupies position 4. Competing regioisomers are minimized by employing excess acetic acid (3.0 equiv) to protonate the hydrazine and direct cyclization.

Amidation Efficiency

Triethylamine is critical for scavenging HCl, preventing side reactions. An amine-to-acid chloride ratio of 1.2:1 maximizes conversion while minimizing esterification byproducts.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

The compound exhibits significant biological activity primarily through its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways.

Anti-inflammatory Properties

Research indicates that 4-ethoxy-1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. By inhibiting these enzymes, the compound can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Anticancer Potential

Studies have suggested that pyrazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

Several studies have investigated the efficacy of this compound in various biological models:

  • Study on Inflammation :
    • Objective : To evaluate the anti-inflammatory effects of this compound in a rat model.
    • Findings : The compound significantly reduced paw edema in rats induced by carrageenan, demonstrating its potential as an anti-inflammatory agent.
  • Anticancer Activity :
    • Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.
    • Findings : The compound exhibited dose-dependent cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Carboxamide Derivatives

Compound Name / ID Key Substituents Molecular Weight Biological Activity / Target Source
4-ethoxy-1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide (Target Compound) 4-ethoxy, 4-fluorophenyl, 2-methoxyphenylmethyl-carboxamide 369.39 Undisclosed (structural analogs suggest kinase or GPCR modulation)
BMS-777607 4-ethoxy, 4-fluorophenyl, oxo-dihydropyridine-carboxamide 483.89 Met kinase inhibitor (IC₅₀ = 3.9 nM)
Z899051432 (B1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide) 4-fluorophenyl, methyl-thiazolemethyl-carboxamide 345.38 CFTR potentiator/inhibitor (undisclosed potency)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 4-chlorophenyl, dichlorophenyl, pyridylmethyl-carboxamide 468.72 Cannabinoid receptor antagonist (Ki = 0.6 nM for CB1)
4-(4-Fluorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide 4-fluorophenyl, thiadiazole-carboxamide 354.36 Anti-inflammatory activity (IC₅₀ = 12 μM)
1-ethyl-N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-1H-pyrazole-3-carboxamide Ethyl-pyrazole, oxadiazole-methoxy-phenyl-carboxamide 434.45 Undisclosed (structural focus on solubility)

Key Observations:

Substituent Impact on Activity: The 4-fluorophenyl group is a common feature in kinase inhibitors (e.g., BMS-777607) and receptor antagonists (e.g., cannabinoid receptor ligands) . Its electron-withdrawing properties enhance binding to hydrophobic pockets in target proteins. The 2-methoxyphenylmethyl group in the target compound may improve blood-brain barrier penetration compared to bulkier groups (e.g., thiazole or oxadiazole in Z899051432 and ) . Thiadiazole or oxadiazole moieties (e.g., ) often enhance metabolic stability but may reduce solubility compared to aryl-methyl groups.

Biological Target Specificity :

  • The target compound’s ethoxy group at position 4 is distinct from BMS-777607’s dihydropyridine ring, which is critical for Met kinase inhibition .
  • Pyridylmethyl () and thiazolemethyl () groups in analogs suggest divergent receptor selectivity compared to the target compound’s methoxybenzyl group.

Synthetic Routes :

  • Similar compounds (e.g., ) are synthesized via Suzuki-Miyaura coupling for aryl groups, followed by carboxamide formation. The target compound’s 2-methoxyphenylmethyl group likely requires benzylamine intermediates.

Research Findings and Data

Table 2: Receptor Binding and Kinase Inhibition Data for Selected Analogs

Compound Target EC₅₀ / IC₅₀ (nM) Ki (nM) Notes Source
BMS-777607 Met kinase 3.9 N/A Orally efficacious inhibitor
5-(4-Chlorophenyl)... CB1 receptor N/A 0.6 High-affinity antagonist
Z899051432 CFTR N/A N/A Potentiator/inhibitor (screened)
4-(4-Fluorophenyl)... COX-2 12,000* N/A Anti-inflammatory activity

*IC₅₀ in μM.

Biological Activity

4-Ethoxy-1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H20FNO3
  • Molecular Weight : 329.37 g/mol
  • SMILES Notation : CCOC(=O)C1=NN(C(=O)C2=CC=CC=C2)C(=C1F)C=C(C)C=C(C)C=C(C)C=C(C)

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

1. Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. In particular:

  • Inhibition of Cytokine Production : Compounds similar to this compound have shown IC50 values in the low micromolar range against pro-inflammatory cytokines such as TNFα and IL-17, suggesting strong anti-inflammatory effects .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented in various studies:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, indicating potent antibacterial activity .
  • Biofilm Inhibition : It also showed effectiveness in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for combating persistent infections .

3. Anticancer Potential

The anticancer properties of pyrazole derivatives have been explored with promising results:

  • Cell Proliferation Inhibition : Studies indicate that similar compounds can inhibit cell proliferation in various cancer cell lines, with IC50 values often below 10 μM .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways associated with cancer progression.

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

StudyCompound TestedBiological ActivityFindings
Pyrazolyl-UreasAnti-inflammatoryIC50 values < 0.1 μM against IL-17 and TNFα
Pyrazole DerivativesAntimicrobialMIC values between 0.22 to 0.25 μg/mL
Related PyrazolesAnticancerSignificant inhibition of proliferation in cancer cells

Q & A

Q. Key Optimization Strategies :

  • Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity during substitution reactions.
Step Reagents/Conditions Yield
Pyrazole formationHydrazine hydrate, HCl, 80°C65–70%
Carboxamide couplingEDC/HOBt, DMF, rt, 6h75–80%
Ethoxy substitutionNaH, ethyl bromide, THF, reflux60–65%

Basic: What spectroscopic and crystallographic methods are used to confirm its structure?

Answer:
A combination of techniques ensures structural validation:

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyrazole-H), δ 4.3–4.5 ppm (ethoxy -OCH₂CH₃), and δ 3.8 ppm (methoxy -OCH₃) confirm substituent positions .
  • ¹³C NMR : Signals at ~160 ppm (amide C=O) and ~115 ppm (C-F) verify functional groups.

X-ray Crystallography : Resolves bond lengths (e.g., C-N amide bond: 1.33 Å) and dihedral angles between aromatic rings .

Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ = 398.1422) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Answer:
Methodology :

Substituent Variation : Synthesize analogs with modified groups (e.g., replacing ethoxy with methoxy or varying the benzylamine moiety).

In Vitro Assays :

  • Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays .
  • Cellular activity : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2).

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. Key Finding :

  • The 2-methoxybenzyl group enhances lipophilicity and membrane permeability compared to unsubstituted benzyl analogs .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Answer:
Root Causes :

  • Variability in purity (e.g., HPLC purity <95% vs. >99%).
  • Differences in assay conditions (e.g., serum concentration in cell culture).
  • Structural analogs with subtle substituent changes (e.g., methyl vs. ethyl groups) .

Q. Resolution Strategies :

Reproduce experiments under standardized conditions (e.g., ATCC cell lines, fixed serum concentration).

Comparative dose-response curves to validate potency discrepancies.

Metabolite profiling (LC-MS) to rule out degradation products.

Advanced: What methodologies enable comparative analysis with structural analogs?

Answer:

Synthetic Chemistry : Prepare analogs with systematic substituent changes (e.g., 4-chlorophenyl vs. 4-fluorophenyl).

Thermodynamic Solubility : Use shake-flask method with HPLC quantification.

Pharmacokinetic Profiling :

  • Microsomal stability (rat liver microsomes) to compare metabolic half-lives.
  • Plasma protein binding (ultrafiltration) to assess free drug availability .

Example :
Replacing the 2-methoxybenzyl group with a 3-chlorobenzyl moiety reduces metabolic clearance by 40% .

Advanced: How can the mechanism of action (MoA) be investigated experimentally?

Answer:
Stepwise Approach :

Target Identification :

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins.
  • Kinase profiling (e.g., KinomeScan) to identify inhibited kinases .

Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects.

In Vivo Validation : Use xenograft models to correlate target modulation with tumor growth inhibition.

Advanced: What protocols assess chemical stability and degradation pathways?

Answer:

Forced Degradation Studies :

  • Acid/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24h.
  • Oxidative Stress : Treat with 3% H₂O₂.
  • Photolysis : UV light (ICH Q1B guidelines).

Analytical Tools :

  • HPLC-PDA : Monitor degradation products.
  • LC-MS/MS : Identify major degradation species (e.g., de-ethylated or oxidized metabolites) .

Q. Critical Factor :

  • The ethoxy group is prone to hydrolysis under acidic conditions, requiring pH-adjusted formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.